![molecular formula C30H32O7 B1248928 Lactucain A](/img/structure/B1248928.png)
Lactucain A
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Overview
Description
Lactucain A is a natural product found in Lactuca indica with data available.
Scientific Research Applications
Antidiabetic Properties
Lactucain A, along with other compounds from Lactuca indica, has shown significant antidiabetic activity. A study by Hou, Lin, Cheng, and Hsu (2003) identified Lactucain A as one of the novel sesquiterpene lactones isolated from Lactuca indica, which demonstrated notable effects in combating diabetes (Hou et al., 2003).
Enhancement of Antioxidant Potential
Research on Lactuca serriola L., a related species, emphasized enhancing its antioxidant capacity, which suggests a potential application for Lactucain A in improving health benefits through increased flavonoid and phenolic contents. This study by El-Esawi et al. (2017) highlights the enhancement of secondary metabolite biosynthesis in Lactuca serriola (El-Esawi et al., 2017).
Impact on Gastrointestinal Microflora and Metabolic Processes
Mosolov et al. (2021) explored the effects of a complex of biologically active substances including Lactucain A on the gastrointestinal tract and the formation of productive qualities in animals. Their research found that probiotic supplements with these substances improved metabolic processes and health indicators in pigs (Mosolov et al., 2021).
Anti-Inflammatory and Antibacterial Applications
Wang et al. (2003) studied the anti-inflammatory and antibacterial effects of Lactuca indica, which includes Lactucain A. The extracts showed significant free radical scavenging activity and protective effects against DNA strand cleavage, suggesting its utility in reducing oxidative stress and inflammation (Wang et al., 2003).
Anticancer Potential
Chen, Chen, Hsu, and Yen (2007) conducted a study on the antiproliferative effects of ethanol extracts of Lactuca indica, which includes Lactucain A, on human leukemic cell lines. The results indicated that these extracts, particularly Lactucain A, have potential as an anticancer agent, providing a mechanism for its chemopreventive action (Chen et al., 2007).
properties
Molecular Formula |
C30H32O7 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(3aR,4S,9aS,9bR)-4-[[(3S,3aR,4S,9aS,9bR)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C30H32O7/c1-11-7-17(31)21-13(3)9-19(25-15(5)29(33)36-27(25)23(11)21)35-20-10-14(4)22-18(32)8-12(2)24(22)28-26(20)16(6)30(34)37-28/h7-8,16,19-20,23-28H,5,9-10H2,1-4,6H3/t16-,19-,20-,23-,24-,25+,26+,27+,28+/m0/s1 |
InChI Key |
AULGBYCWKJOWIY-KVXFZUJMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O[C@H]4CC(=C5[C@@H]([C@@H]6[C@@H]4C(=C)C(=O)O6)C(=CC5=O)C)C |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4CC(=C5C(C6C4C(=C)C(=O)O6)C(=CC5=O)C)C |
synonyms |
lactucain A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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